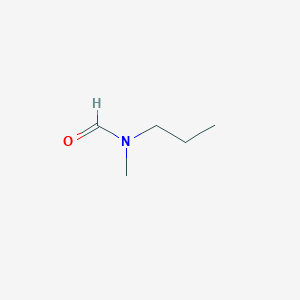

N-Methyl-N-propylformamide

Description

Structure

3D Structure

Properties

CAS No. |

128208-24-2 |

|---|---|

Molecular Formula |

C5H11NO |

Molecular Weight |

101.15 g/mol |

IUPAC Name |

N-methyl-N-propylformamide |

InChI |

InChI=1S/C5H11NO/c1-3-4-6(2)5-7/h5H,3-4H2,1-2H3 |

InChI Key |

SOZXLLYDRJGVCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C)C=O |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl N Propylformamide

Classical Synthetic Approaches to N,N-Disubstituted Formamides

Traditional methods for synthesizing N,N-disubstituted formamides, including N-Methyl-N-propylformamide, often involve the use of stoichiometric reagents and well-established chemical transformations. These approaches are foundational in organic synthesis and provide reliable routes to the target compound.

Formylation of N-Methyl-N-propylamine and Related Amines

The most direct classical route to this compound is the formylation of its parent secondary amine, N-methyl-N-propylamine. This involves the introduction of a formyl group (-CHO) onto the nitrogen atom. A variety of formylating agents can be employed for this purpose.

One of the most common and practical methods utilizes formic acid. The reaction of an amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct, can produce the corresponding formamide (B127407) in excellent yields. scispace.com This method is advantageous due to the low cost of formic acid and the straightforward procedure. scispace.com

Another widely used reagent is acetic formic anhydride (B1165640) (AFA), which can be generated in situ from formic acid and acetic anhydride. nih.gov AFA is a potent formylating agent that reacts rapidly with amines, often at low temperatures, to produce formamides in high yields. nih.gov However, AFA is sensitive to moisture and not stable for long-term storage. scispace.com

Other formylating agents include:

Methyl formate (B1220265): The reaction of an amine with methyl formate is a common industrial method for producing formamides like N-methylformamide. wikipedia.orgchemicalbook.com

Ammonium (B1175870) formate: This reagent can effectively formylate secondary amines when refluxed in a solvent such as acetonitrile (B52724). nih.gov

Chloral: This compound has also been reported as a reagent for N-formylation. scispace.com

N-Formylsaccharin: A powerful formylating agent that works under mild conditions and is particularly effective for the selective N-formylation of amino alcohols. tcichemicals.com

The choice of reagent often depends on the scale of the reaction, the functional groups present in the amine substrate, and the desired reaction conditions.

Synthesis via Carbonylation Reactions

Carbonylation reactions, which involve the introduction of a carbon monoxide (CO) group, also serve as a pathway to N,N-disubstituted formamides. Industrially, N-methylformamide can be synthesized by the reaction of carbon monoxide with methylamine. chemicalbook.com This principle can be extended to N-methyl-N-propylamine to produce this compound. These reactions typically require high pressure and temperature and are often catalyzed by a base, such as sodium methoxide. chemicalbook.com

Preparation from Formic Acid Derivatives and Amine Precursors

Beyond formic acid itself, its derivatives are key reagents for formamide synthesis. As mentioned, esters like methyl formate and ethyl formate react with amines to yield the desired formamide and the corresponding alcohol as a byproduct. wikipedia.orgchemicalbook.com The reaction is typically driven by the volatility of the alcohol, which can be removed by distillation.

Another approach involves the oxidation of imines. A method using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and hydrogen peroxide (H2O2) enables the synthesis of N,N-disubstituted formamides from imines through an oxidation-rearrangement sequence under mild conditions. organic-chemistry.orgresearchgate.netacs.orgacs.org This offers a metal-free alternative for formamide synthesis. organic-chemistry.orgacs.org

Catalytic Synthesis of this compound

Modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency, reduce waste, and utilize more sustainable starting materials. The synthesis of this compound can benefit from both homogeneous and heterogeneous catalytic systems. A significant area of development is the use of carbon dioxide (CO2) as a sustainable C1 source for formylation. pku.edu.cn

Homogeneous Catalysis in this compound Production

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity for the N-formylation of amines. Many of these systems utilize CO2 as the formyl source, in combination with a reducing agent like hydrogen gas (H2) or a hydrosilane (e.g., phenylsilane). rsc.orgmdpi.com

Ruthenium-based complexes are among the most active homogeneous catalysts for the N-formylation of amines with CO2 and H2. proquest.comacs.org For instance, a pincer catalyst based on ruthenium has shown extremely high turnover numbers for the formylation of morpholine. proquest.com Manganese catalysts have also been employed for the dehydrogenative coupling of methanol (B129727) and amines to produce formamides. nih.gov Furthermore, abundant-metal catalysts based on iron(II) and nickel(II) have been developed for the formylation of primary and secondary amines using CO2 and H2, offering a more cost-effective alternative to precious metal catalysts. nih.govacs.org

Metal-free homogeneous catalysis is also an emerging area. N-heterocyclic carbenes (NHCs) have been shown to catalyze the N-formylation of amines using CO2 as the carbon source and hydrosilanes as reductants. researchgate.netspringernature.com These reactions proceed under mild conditions and offer an environmentally benign route to formamides. springernature.com

Interactive Table: Homogeneous Catalytic Systems for N-Formylation of Amines

| Catalyst Type | C1 Source | Reductant | Key Features |

| Ruthenium Pincer Complex | CO2 | H2 | High turnover numbers (TON) proquest.com |

| Manganese Complex | Methanol | - | Acceptorless dehydrogenative coupling nih.gov |

| Iron(II)/Nickel(II) Complexes | CO2 | H2 | Utilizes abundant, cost-effective metals nih.govacs.org |

| N-Heterocyclic Carbenes (NHCs) | CO2 | Hydrosilanes | Metal-free, environmentally benign researchgate.netspringernature.com |

Heterogeneous Catalysis for Formamide Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly desirable for industrial applications due to their ease of separation, recovery, and recycling. proquest.comnih.gov

Various materials have been explored as supports for active metal catalysts in N-formylation reactions. Gold nanoparticles supported on materials like nickel oxide (NiO) or aluminum oxide (Al2O3) have been used for the N-formylation of benzylamine (B48309). nih.gov Bimetallic AuPd nanoparticles supported on iron oxide (Fe3O4) have demonstrated high efficiency for the oxidative N-formylation of secondary amines using methanol as the formyl source at room temperature. nih.gov

Metal-Organic Frameworks (MOFs) have also emerged as promising platforms for single-site heterogeneous catalysts. A cobalt(II) hydride catalyst supported on an aluminum-based MOF (DUT-5-CoH) has been reported to be highly active for the N-formylation of a wide range of primary and secondary amines using CO2 and phenylsilane. rsc.org This catalyst could be recycled and reused multiple times without a significant loss in activity. rsc.org Similarly, palladium catalysts supported on porous organic polymers (Pd@POPs) have shown high efficiency and stability in the N-formylation of amines with CO2. proquest.com

Interactive Table: Heterogeneous Catalytic Systems for N-Formylation of Amines

| Catalyst System | Support Material | C1 Source | Key Features |

| Au Nanoparticles | NiO, Al2O3 | Methanol | Effective for benzylamine formylation nih.gov |

| AuPd–Fe3O4 Nanoparticles | Iron Oxide (Fe3O4) | Methanol | Bimetallic system, recyclable magnetic support nih.gov |

| DUT-5-CoH | Metal-Organic Framework (MOF) | CO2 | Single-site cobalt catalyst, highly recyclable rsc.org |

| Pd@POPs | Porous Organic Polymer (POP) | CO2 | High efficiency and excellent stability proquest.com |

Biocatalytic Pathways for this compound Formation

Biocatalysis has emerged as a powerful tool in organic synthesis, utilizing enzymes to perform chemical transformations with high efficiency and selectivity. nih.gov The application of biocatalysts, such as enzymes, can lead to reactions that are more economical, energy-efficient, and environmentally friendly. jk-sci.com For the formation of this compound, several classes of enzymes could theoretically be employed, although specific research on this particular compound is not extensively detailed in current literature. The development of multifunctional biocatalysts, which can catalyze multiple different transformations, could further streamline synthesis in one-pot cascade processes, reducing the number of operational steps and simplifying enzyme engineering. nih.gov

Potential enzymatic strategies could involve:

Lipases: Often used for amidation reactions, a lipase (B570770) could potentially catalyze the reaction between N-methylpropylamine and a formic acid ester.

Amide Synthases/Ligases: These enzymes are naturally designed for amide bond formation and could be engineered to accept N-methylpropylamine and a formyl donor as substrates.

Transaminases: While primarily used for amine synthesis, engineered transaminases could be part of a multi-step enzymatic pathway to first produce the N-methylpropylamine precursor. researchgate.net

The development of such biocatalytic routes aligns with the growing demand for sustainable methods in the pharmaceutical and agrochemical industries. researchgate.net

Table 1: Potential Biocatalytic Approaches for this compound Synthesis

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly integrated into chemical synthesis to minimize environmental impact by reducing waste, energy consumption, and the use of hazardous substances. jocpr.comresearchgate.net For this compound, these principles can be applied to develop more sustainable and efficient production processes.

Solvent-Free Synthetic Strategies for this compound

A key principle of green chemistry is the reduction or elimination of solvents, which often constitute the largest mass component of a reaction and contribute significantly to waste. Solvent-free synthesis offers a green alternative by using the reactants themselves as the reaction medium. rsc.org This approach can be achieved by heating the neat reactants or through mechanochemical activation, such as ball milling.

For this compound, a potential solvent-free strategy involves the direct condensation of N-methylpropylamine with a formylating agent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature. researchgate.net This method avoids the need for hazardous solvents and potentially metal catalysts, simplifying the process and product isolation. rsc.orgresearchgate.net

Atom Economy and Reaction Efficiency in Formamide Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they minimize the generation of byproducts and waste. nih.govprimescholars.com

A plausible and atom-economical route to this compound is the reaction of N-methylpropylamine with methyl formate. This reaction is an addition-elimination process where the only byproduct is methanol, a low molecular weight and relatively benign substance.

Calculation of Atom Economy:

Reaction: C₄H₁₁N (N-methylpropylamine) + C₂H₄O₂ (Methyl Formate) → C₅H₁₁NO (this compound) + CH₄O (Methanol)

Molecular Weight of Reactants: 89.17 g/mol + 60.05 g/mol = 149.22 g/mol

Molecular Weight of Desired Product: 101.15 g/mol

Atom Economy = (MW of Product / Total MW of Reactants) x 100

Atom Economy = (101.15 / 149.22) x 100 ≈ 67.8%

Table 2: Atom Economy Calculation for this compound Synthesis

Utilization of Renewable Feedstocks for this compound Production

The transition from a petroleum-based chemical industry to one that utilizes renewable feedstocks is a cornerstone of sustainable development. novomof.com Biomass, including lignocellulosic materials, plant oils, and sugars, serves as a primary source for bio-based chemicals. novomof.comgreenchemistry-toolkit.org The precursors for this compound can potentially be derived from such renewable resources.

Methyl and Formyl Groups: Methanol and formic acid (or its esters) can be produced from syngas (a mixture of carbon monoxide and hydrogen), which is obtainable from the gasification of biomass. novomof.com

Propyl Group: The propyl precursor, propanol, can be produced through the fermentation of sugars derived from sources like corn or sugar cane, or from glycerol, a byproduct of biodiesel production.

Amine Functionality: Ammonia (B1221849), required for creating the amine, can be produced via the Haber-Bosch process, which is increasingly being powered by renewable energy sources to create "green ammonia."

Using feedstocks derived from sustainably managed forests or agricultural residues, such as crude tall oil (a residue of paper pulp production), can significantly reduce the carbon footprint compared to fossil-derived materials. dow.com

Table 3: Potential Renewable Sources for this compound Precursors

Optimization and Scale-Up Considerations for this compound Synthesis

The transition of a synthetic route from a laboratory setting to industrial-scale production requires careful optimization of various parameters to ensure safety, efficiency, and cost-effectiveness. researchgate.net Key considerations include managing reaction exotherms, simplifying product isolation, and selecting reagents that are both economical and less hazardous. For instance, in scaling up a synthesis, a hazardous reagent like sodium hydride might be replaced with a safer, less expensive base like potassium carbonate. researchgate.net Similarly, purification methods may be shifted from chromatography to crystallization or distillation to handle larger quantities more efficiently.

Process Intensification Techniques for Formamide Production

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. mdpi.com This is often achieved by employing novel reactor designs and energy sources. For the production of this compound, techniques such as continuous flow synthesis in microreactors offer significant advantages over traditional batch processing. mdpi.comunito.it

Continuous flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions and safe handling of exothermic reactions. unito.it This improved control can lead to higher yields, better product quality, and reduced reaction times. Furthermore, enabling technologies like ultrasound, which generates high-energy microenvironments through cavitation, can be integrated with flow reactors to accelerate reaction rates. unito.it

Table 4: Comparison of Batch vs. Process-Intensified Synthesis

Reactor Design and Reaction Engineering for Efficient this compound Synthesis

The efficient synthesis of this compound, like other N-substituted formamides, is highly dependent on meticulous reactor design and reaction engineering to maximize yield, selectivity, and throughput while ensuring operational safety and cost-effectiveness. The choice of reactor and operating conditions is dictated by the specific synthetic route employed, such as the formylation of N-methylpropylamine with a formylating agent like methyl formate or formic acid, or the direct carbonylation of the amine.

For industrial-scale production, continuous flow reactors are often favored over batch reactors due to their superior heat and mass transfer characteristics, which allow for better control of reaction parameters and more consistent product quality. acs.orgaiche.org Common types of continuous reactors applicable to this synthesis include Continuous Stirred-Tank Reactors (CSTRs) and Plug Flow Reactors (PFRs).

Continuous Stirred-Tank Reactors (CSTRs): A CSTR, or a series of CSTRs, provides excellent mixing and temperature control, which is crucial for managing the exothermicity of amidation reactions. This setup is advantageous for reactions with long residence times or those involving multiple phases (e.g., a solid catalyst in a liquid medium). aiche.org

Plug Flow Reactors (PFRs): PFRs, often in the form of coiled or packed-bed tubes, are suitable for faster reactions. They offer high volumetric efficiency and can maintain a specific concentration gradient along the reactor length, which can be beneficial for optimizing selectivity and minimizing side reactions. Recent advancements have explored specialized PFRs, such as screw reactors, for the solvent-free, continuous synthesis of amides, which could be adapted for this compound production. rsc.orgresearchgate.net

Key reaction engineering parameters that must be optimized for efficient synthesis include temperature, pressure, residence time, and catalyst selection. For instance, the carbonylation of amines typically requires elevated pressures to maintain a sufficient concentration of carbon monoxide in the liquid phase and temperatures optimized to balance reaction kinetics against thermal degradation. wikipedia.orgwikipedia.org The synthesis involving methyl formate and an amine is often performed under moderate pressure at temperatures around 80°C. wikipedia.orgwikipedia.org

The selection of catalysts is also a critical factor. For carbonylation routes, homogeneous or heterogeneous transition metal catalysts are often employed. wikipedia.org For formylation with formic acid, dehydrating agents or catalysts that facilitate the removal of water can drive the reaction to completion. researchgate.net The design of the reactor must also account for the catalyst's lifecycle, including its introduction, recovery, and potential regeneration.

The table below summarizes typical parameters considered in reactor design for N-substituted formamide synthesis.

| Parameter | Batch Reactor | CSTR (Continuous) | PFR (Continuous) |

| Scale of Production | Small to medium; lab-scale; pilot plant | Large-scale; industrial | Large-scale; industrial |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, uniform temperature | Good, can have radial/axial gradients |

| Mixing | Variable, depends on impeller design | Excellent, uniform composition | Minimal axial mixing, concentration gradient |

| Control | Good for slow reactions | Excellent for steady-state operation | Precise control of residence time |

| Ideal For | Process development, multi-product plants | Long residence time reactions, slurries | Fast reactions, high-throughput screening |

Impurity Profiling and Purification Strategies for this compound

The production of high-purity this compound necessitates a thorough understanding of potential impurities generated during synthesis and the implementation of effective purification strategies. The impurity profile is directly linked to the chosen synthetic methodology, reaction conditions, and the purity of the starting materials.

Common Impurities: Based on analogous formamide syntheses, the primary impurities in crude this compound are likely to include:

Unreacted Starting Materials: Residual N-methylpropylamine and the formylating agent (e.g., formic acid or methyl formate) are common impurities. nih.gov

Reaction Byproducts: If methyl formate is used as the formylating agent, methanol is a significant byproduct. wikipedia.org When formic acid is used, water is formed, which can lead to hydrolytic side reactions if not effectively removed.

Side-Reaction Products: At elevated temperatures, formamides can undergo decomposition. Thermal degradation may lead to the formation of carbon monoxide and the parent amine, or other complex products. wikipedia.org

Catalyst Residues: If a catalyst is used in the synthesis, trace amounts may remain in the crude product after the initial separation steps.

Related Amides: Impurities in the N-methylpropylamine starting material could lead to the formation of other formamides.

Purification Strategies: The purification of this compound typically involves a multi-step approach to remove these impurities to meet the specifications for its intended application.

Fractional Distillation: The most common and effective method for purifying liquid amides on an industrial scale is fractional distillation under reduced pressure. Lowering the pressure reduces the boiling point of the compound, which is critical for preventing thermal decomposition that can occur at the normal atmospheric boiling point. prepchem.com This technique effectively separates the desired product from less volatile impurities (like salts or catalyst residues) and more volatile components (like methanol or unreacted starting materials).

Extraction: Liquid-liquid extraction can be employed as a preliminary purification step to remove water-soluble impurities, such as residual formic acid or salts, from the crude product before distillation.

Adsorbent Treatment: For removing trace impurities that can cause color or odor, treatment with solid adsorbents like activated carbon or alumina (B75360) can be effective. This is often performed as a polishing step before or after distillation. This method is used for purifying similar solvents like N-methyl-2-pyrrolidone (NMP).

The following table outlines potential impurities and corresponding purification methods.

| Impurity Class | Specific Examples | Primary Purification Method |

| Unreacted Reactants | N-methylpropylamine, Formic Acid, Methyl Formate | Fractional Distillation |

| Reaction Byproducts | Methanol, Water | Fractional Distillation |

| Thermal Degradants | Carbon Monoxide, Amines | Fractional Distillation |

| Catalyst Residues | Transition metal salts, acids/bases | Filtration, Adsorption, Distillation |

By combining these strategies, this compound can be purified to the high standards required for its use as a specialized solvent or a chemical intermediate.

Advanced Spectroscopic and Structural Elucidation of N Methyl N Propylformamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for probing the nuanced structural and dynamic features of N-Methyl-N-propylformamide, particularly the consequences of restricted rotation around the amide C-N bond.

Conformational Analysis of this compound via Dynamic NMR

Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the existence of two distinct planar conformers (rotamers): the E-isomer (trans) and the Z-isomer (cis). In this compound, these conformers arise from the different orientations of the N-methyl and N-propyl groups relative to the carbonyl oxygen.

At room temperature, the rate of interconversion between these conformers is slow on the NMR timescale. nanalysis.com This results in separate sets of signals for the methyl and propyl groups in the ¹H and ¹³C NMR spectra for each conformer. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, are employed to study this conformational equilibrium. As the temperature is increased, the rate of rotation around the C-N bond increases. This is observed in the NMR spectrum as a broadening of the distinct signals for the two conformers. Eventually, at a specific temperature known as the coalescence temperature (Tc), the signals for a given nucleus in the two conformers merge into a single, broad peak. At even higher temperatures, this peak sharpens to a time-averaged signal. The ratio of the conformers can be determined by integrating the respective signals at temperatures below coalescence. For unsymmetrically N,N-disubstituted amides, steric hindrance generally influences the conformational preference.

Elucidation of Restricted Rotation Barriers in this compound

Dynamic NMR experiments are crucial for determining the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation around the amide C-N bond. nih.gov By using the coalescence temperature (Tc) and the difference in chemical shift (Δν) between the signals of the two conformers at low temperature, the rate constant (k) for interconversion at coalescence can be calculated. This allows for the determination of the rotational energy barrier.

For N,N-disubstituted amides, these barriers are typically in the range of 67–84 kJ mol⁻¹ (16-20 kcal/mol). nih.govnih.gov The specific barrier for this compound would be influenced by the steric bulk of the propyl group compared to the methyl group. A complete line-shape analysis of the temperature-dependent spectra can provide more accurate thermodynamic parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation for the rotational process.

Hypothetical Dynamic ¹H NMR Data for this compound

| Temperature (°C) | N-CH₃ Signal Appearance | N-CH₂- Signal Appearance |

|---|---|---|

| 25 | Two distinct singlets | Two distinct triplets |

| 90 | Signals begin to broaden | Signals begin to broaden |

| 115 (Tc) | Coalescence into one broad singlet | Coalescence into one broad triplet |

2D NMR Techniques for Correlating this compound's Protons and Carbons

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially given the presence of two conformers.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, COSY spectra would show correlations between the α-methylene protons (-CH₂-) and the β-methylene protons (-CH₂-) of the propyl group, and between the β-methylene protons and the terminal methyl (-CH₃) protons within each conformer. uvic.ca

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. emerypharma.com This is the primary method for assigning the carbon signals. For instance, it would show distinct correlation peaks for the N-methyl protons and the N-methyl carbon for both the E and Z isomers.

Solvent Effects on this compound's NMR Spectra

The chemical shifts and the rotational barrier in amides can be significantly influenced by the solvent. swarthmore.edu The ground state of an amide is more polar than the transition state for rotation. Therefore, polar solvents are expected to stabilize the ground state more than the transition state, leading to an increase in the rotational energy barrier (ΔG‡). swarthmore.edu

Hydrogen-bonding solvents can also have a pronounced effect. Solvents capable of donating a hydrogen bond to the carbonyl oxygen will increase the double-bond character of the C-N bond through resonance, thereby increasing the rotational barrier. colostate.eduthieme-connect.de A systematic study using a range of solvents with varying polarity and hydrogen-bonding capability (e.g., cyclohexane, chloroform, acetone (B3395972), methanol) would reveal the sensitivity of this compound's conformational equilibrium and rotational dynamics to its chemical environment. Changes in chemical shifts of the formyl proton and the protons on the carbons alpha to the nitrogen are particularly indicative of solvent interactions. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) Studies

Investigation of Intermolecular Interactions via this compound's Vibrational Signatures

The vibrational spectrum of this compound is expected to be rich in information regarding its intermolecular interactions. The primary site for such interactions is the polar formyl group, which contains a carbonyl (C=O) bond and a nitrogen atom. The C=O stretching vibration, typically observed in the region of 1650-1680 cm⁻¹ for tertiary amides, is particularly sensitive to the local molecular environment.

In the liquid state, this compound molecules are likely to associate through dipole-dipole interactions, with the partially negative oxygen atom of the carbonyl group of one molecule interacting with the partially positive atoms of neighboring molecules. These interactions can lead to a broadening and a red-shift (shift to lower wavenumbers) of the C=O stretching band compared to the gas phase, where such interactions are minimal.

A hypothetical table of key vibrational modes for this compound and their sensitivity to intermolecular interactions is presented below, based on data for homologous compounds like N,N-dimethylformamide and N,N-dipropylformamide.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Influence of Intermolecular Interactions |

| C=O Stretch | 1650 - 1680 | High (Broadening and red-shift in condensed phase) |

| C-N Stretch | 1400 - 1450 | Moderate |

| CH₃ Asymmetric Stretch | ~2970 | Low |

| CH₂ Asymmetric Stretch | ~2930 | Low |

| CH₃ Symmetric Stretch | ~2870 | Low |

| CH₂ Symmetric Stretch | ~2860 | Low |

Temperature-Dependent Vibrational Spectroscopy of this compound

The vibrational spectrum of this compound is expected to exhibit noticeable changes with variations in temperature. As the temperature of a sample is increased, the kinetic energy of the molecules increases, leading to a weakening of intermolecular forces such as dipole-dipole interactions and van der Waals forces.

This weakening of intermolecular interactions would likely manifest in the infrared spectrum as a blue-shift (shift to higher wavenumbers) of the C=O stretching band. This is because the carbonyl bond becomes slightly stronger and vibrates at a higher frequency as the intermolecular constraints are reduced. Concurrently, an increase in temperature would also lead to a broadening of the spectral bands due to increased molecular motion and a wider distribution of local environments.

Conversely, a decrease in temperature would be expected to result in a red-shift and a sharpening of the C=O stretching band, indicative of stronger and more ordered intermolecular interactions. The effects on the C-H stretching vibrations of the alkyl groups would likely be less pronounced but could potentially show some sharpening at lower temperatures due to restricted rotational and vibrational motions.

| Temperature Change | Expected Effect on C=O Stretch | Expected Effect on C-H Stretches |

| Increase | Blue-shift and broadening | Minor broadening |

| Decrease | Red-shift and sharpening | Minor sharpening |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and structure of organic molecules. For this compound (C₅H₁₁NO), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula.

Precise Mass Determination and Isotopic Pattern Analysis of this compound

The theoretical exact mass of the monoisotopic molecular ion of this compound ([M]⁺˙) can be calculated with high precision. This value would be experimentally verified by HRMS. The presence of isotopes, such as ¹³C, ¹⁵N, and ¹⁸O, would give rise to a characteristic isotopic pattern in the mass spectrum. The relative abundances of these isotopic peaks can be predicted and compared with the experimental data to further confirm the elemental composition.

| Ion | Elemental Composition | Theoretical Exact Mass |

| [M]⁺˙ | C₅H₁₁NO | 101.08406 |

| [M+1]⁺˙ | C₄¹³CH₁₁NO | 102.08741 |

| [M+1]⁺˙ | C₅H₁₁¹⁵NO | 102.08111 |

Mechanistic Studies of this compound Ion Fragmentation

Upon ionization in a mass spectrometer, the molecular ion of this compound would be expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation pathways of N,N-dialkylformamides are generally well-understood and involve cleavages of the bonds adjacent to the nitrogen atom and the carbonyl group.

A primary fragmentation pathway would likely be the α-cleavage, involving the loss of an ethyl radical from the propyl group to form a stable resonance-stabilized cation. Another significant fragmentation would be the cleavage of the N-propyl bond to generate a propyl radical and a protonated N-methylformamide fragment. Cleavage of the N-methyl bond is also possible.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of this compound Fragments

Tandem mass spectrometry (MS/MS) would be instrumental in confirming the structures of the fragment ions. In an MS/MS experiment, a specific fragment ion is selected and subjected to further fragmentation. The resulting secondary fragment ions provide detailed information about the structure of the initial fragment. For instance, the MS/MS spectrum of the major fragment ion resulting from α-cleavage would help to confirm its proposed structure.

A table of predicted major fragment ions for this compound is provided below.

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| 86 | [CH₃N(CH₂CH₂CH₃)CO]⁺ | Loss of H radical |

| 72 | [CH₃N=CHOH]⁺ | McLafferty-type rearrangement |

| 58 | [CH₃NH=CHOH]⁺ | Loss of propyl radical |

| 44 | [CH₃N=CH₂]⁺ | α-cleavage with loss of formyl radical |

| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation |

X-ray Crystallography of this compound Co-crystals or Derivatives

Obtaining a single crystal of this compound suitable for X-ray diffraction analysis may be challenging due to its likely low melting point and potential for conformational flexibility. However, the formation of co-crystals or the synthesis of suitable derivatives could provide a viable route to its structural elucidation by X-ray crystallography.

Co-crystallization with a suitable co-former, a molecule that can form strong and directional intermolecular interactions such as hydrogen bonds with the formyl group of this compound, could facilitate the growth of high-quality crystals. Potential co-formers could include molecules with hydrogen bond donor functionalities, such as phenols or carboxylic acids.

A successful X-ray crystallographic analysis of a co-crystal or derivative would provide precise information on the bond lengths, bond angles, and conformation of the this compound molecule in the solid state. It would also reveal the nature of the intermolecular interactions, such as hydrogen bonding and van der Waals contacts, that govern the crystal packing. This information would be invaluable for understanding the structure-property relationships of this compound.

Solid-State Structural Analysis of this compound Adducts

Detailed single-crystal X-ray diffraction studies on adducts of this compound would provide definitive evidence of its three-dimensional structure and intermolecular interactions. In the absence of specific experimental data for this compound, analysis of analogous N,N-disubstituted formamides and related amide structures offers valuable insights. For instance, the crystal structure of formamide (B127407) itself reveals a planar or nearly planar molecule. ias.ac.in

The structural parameters of the formamide group are well-established. The C-N bond is known to have partial double bond character, leading to a shorter bond length than a typical C-N single bond and restricted rotation around it. This planarity is a key feature influencing the packing of amide molecules in the solid state.

Table 1: Typical Bond Lengths and Angles in the Formamide Moiety

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

| C=O | 1.19 - 1.23 | O=C-N | 123 - 125 |

| C-N | 1.32 - 1.38 | C-N-C (methyl) | 118 - 122 |

| N-C (methyl) | 1.45 - 1.49 | C-N-C (propyl) | 118 - 122 |

| N-C (propyl) | 1.46 - 1.50 | H-C-N | 110 - 114 |

Note: These values are generalized from studies on various amides and may vary slightly for this compound.

In adducts, this compound would likely interact with other molecules, such as metal ions or other organic compounds, through its carbonyl oxygen, which is a primary site for coordination and hydrogen bond acceptance. The specific geometry of these adducts would be dictated by the nature of the interacting species and the packing forces within the crystal lattice.

Hydrogen Bonding Networks Involving this compound in Crystalline Phases

Unlike primary or secondary amides, N,N-disubstituted amides like this compound lack an N-H proton and therefore cannot act as hydrogen bond donors. However, the carbonyl oxygen atom is a potent hydrogen bond acceptor. In the crystalline phase, any potential hydrogen bonding would involve interactions between the formyl proton (H-C=O) or C-H bonds on the methyl and propyl groups and the carbonyl oxygen of neighboring molecules.

Studies on liquid N-methylformamide have indicated the presence of C-H···O hydrogen bonds. arxiv.org While generally weaker than conventional N-H···O or O-H···O hydrogen bonds, these interactions can play a significant role in determining the crystal packing. In a hypothetical crystalline structure of this compound, one could anticipate the formation of networks where the formyl C-H group or acidic C-H groups on the alkyl chains interact with the carbonyl oxygen of adjacent molecules.

The formation of such weak hydrogen bonds can lead to various supramolecular arrangements, including chains, sheets, or more complex three-dimensional networks. The specific geometry of these interactions would be influenced by the steric hindrance imposed by the methyl and propyl groups.

Table 2: Potential Hydrogen Bond Parameters in Solid this compound

| Donor (D) | Acceptor (A) | D···A Distance (Å) (Predicted) | D-H···A Angle (°) (Predicted) |

| C-H (formyl) | O=C | 2.9 - 3.5 | 140 - 170 |

| C-H (methyl) | O=C | 3.0 - 3.8 | 130 - 160 |

| C-H (propyl) | O=C | 3.0 - 3.8 | 130 - 160 |

Note: These are predicted values based on typical C-H···O hydrogen bond geometries observed in other organic crystals.

Conformational Preferences of this compound in the Solid State

The conformational landscape of this compound is primarily defined by rotation around the C-N bond and the single bonds within the propyl group. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the possibility of syn and anti (or Z and E) conformations with respect to the arrangement of the alkyl groups relative to the carbonyl oxygen.

Theoretical studies on the analogous N-ethyl-N-methylformamide have shown that the relative stability of syn and anti conformers can be influenced by both steric and electronic effects. researchgate.net In the solid state, the preferred conformation is often the one that allows for the most efficient crystal packing and maximization of intermolecular interactions. It is plausible that one conformer would be predominantly favored in the crystalline phase to minimize steric hindrance and optimize packing density.

Furthermore, the propyl group can adopt various conformations (e.g., gauche or anti) around its C-C bonds. In the solid state, it is expected that the lowest energy conformer, which minimizes intramolecular steric strain, would be locked into the crystal lattice. The specific conformation would be one that best accommodates the surrounding molecules in the crystal structure. Computational modeling is a valuable tool for predicting the most stable conformers in the absence of experimental data.

Computational and Theoretical Investigations of N Methyl N Propylformamide

Quantum Chemical Calculations of N-Methyl-N-propylformamide

Quantum chemical calculations serve as a powerful tool for understanding the intrinsic properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing accurate predictions of molecular structure and energetics. dtic.mil These first-principles methods are crucial for characterizing systems where experimental data may be limited. dtic.mil

Density Functional Theory (DFT) and ab initio methods are fundamental to analyzing the electronic structure and bonding characteristics of this compound. dtic.milnih.gov These computational approaches model the molecule's geometry and the distribution of electrons, revealing key details about bond lengths, bond angles, and the nature of the chemical bonds.

The central feature of an amide is the C-N bond, which exhibits significant partial double bond character due to the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl (C=O) group's π-system. nih.govjournalspub.info DFT calculations, often using functionals like B3LYP, can precisely quantify this delocalization. journalspub.info For this compound, this results in a C-N bond that is shorter and stronger than a typical C-N single bond, leading to a planar or nearly planar arrangement of the atoms in the formamide (B127407) group (O=C-N). Ab initio methods, which are based on first principles without empirical parameterization, provide a rigorous framework for confirming these findings. dtic.milnih.gov Analysis of the calculated molecular orbitals and electron density maps illustrates the π-conjugation across the O=C-N fragment, which is the origin of the bond's rigidity.

Below is a table of predicted geometric parameters for this compound based on DFT calculations typical for similar amide structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N | ~1.36 Å |

| Bond Length | N-CH₃ | ~1.46 Å |

| Bond Length | N-CH₂CH₂CH₃ | ~1.47 Å |

| Bond Angle | O=C-N | ~124° |

| Bond Angle | C-N-C (Methyl) | ~118° |

| Bond Angle | C-N-C (Propyl) | ~120° |

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. uni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's electron density surface, with different colors representing regions of varying potential. wolfram.comcore.ac.uk

For this compound, the MEP surface would show distinct regions of charge localization:

Negative Potential (Red/Yellow): The most negative potential is concentrated around the carbonyl oxygen atom. This is due to the high electronegativity of oxygen and the presence of its lone pair electrons, making it the primary site for electrophilic attack and hydrogen bond acceptance. uni-muenchen.deresearchgate.net

Positive Potential (Blue): Regions of positive potential are typically found around the hydrogen atoms of the methyl and propyl groups, as well as near the amide nitrogen, although the potential here is moderated by its lone pair delocalization. These areas are susceptible to nucleophilic attack.

Neutral Potential (Green): The alkyl chains (propyl and methyl groups) generally exhibit a near-neutral electrostatic potential.

The MEP surface visually confirms the polar nature of the amide bond and helps rationalize the molecule's intermolecular interactions and solvation properties. core.ac.uk

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical in determining the molecule's behavior as a nucleophile or an electrophile. pku.edu.cnucsb.edu

In this compound:

HOMO: The Highest Occupied Molecular Orbital is primarily localized on the nitrogen and carbonyl oxygen atoms, encompassing the non-bonding lone pair electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, making these sites the most nucleophilic. youtube.com Reactions with electrophiles, such as protonation, would occur at the carbonyl oxygen.

LUMO: The Lowest Unoccupied Molecular Orbital is predominantly centered on the π* antibonding orbital of the carbonyl group. This makes the carbonyl carbon atom the most electrophilic site, susceptible to attack by nucleophiles. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity. nih.gov

The following table presents representative energy values for the frontier orbitals of a typical N,N-disubstituted formamide, as would be calculated for this compound.

| Orbital | Calculated Energy (eV) | Implication for Reactivity |

| HOMO | -5.3 to -5.8 eV | Nucleophilic character (electron donation) |

| LUMO | -0.2 to -0.5 eV | Electrophilic character (electron acceptance) |

| HOMO-LUMO Gap (ΔE) | ~5.0 eV | Indicates high kinetic stability |

Note: These are typical values obtained from DFT calculations and serve as an illustrative example. nih.gov

Conformational Analysis and Energy Landscapes of this compound

The flexibility of this compound is defined by its conformational landscape, which describes the relative energies of its different spatial arrangements (conformers) and the energy barriers that separate them. nih.gov

Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted, giving rise to distinct planar isomers. For this compound, these are typically referred to as E/Z or cis/trans isomers based on the relative orientation of the substituents attached to the nitrogen and the carbonyl group. In addition to the C-N bond, rotation around the N-propyl single bonds also leads to multiple rotamers.

Computational potential energy surface scans can identify the stable conformers as minima on the energy landscape. researchgate.netresearchgate.net The primary stable conformers would differ in the orientation around the C-N bond. The transition states connecting these minima represent the energy maxima along the reaction coordinate for isomerization. nih.gov The relative stability of these conformers is determined by a combination of steric hindrance and subtle electronic effects.

The energy required to overcome the restricted rotation around the C-N amide bond is known as the rotational barrier. This barrier is a direct measure of the extent of π-conjugation and the double bond character of the C-N linkage. nih.gov It can be determined experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy or calculated computationally by identifying the transition state for rotation. colostate.edunih.gov

For N,N-dialkylamides, these barriers are substantial, typically falling within the range of 15-22 kcal/mol. researchgate.net The rotational barrier for this compound is expected to be in this range, similar to that of the well-studied N,N-dimethylformamide (DMF). The slightly larger size of the propyl group compared to a methyl group might introduce minor steric effects that could subtly influence the precise height of the barrier. Computational methods, such as DFT, are highly effective at calculating these activation energies (ΔG≠). nih.govjournalspub.info

The table below compares the C-N rotational barrier of this compound (estimated) with experimentally determined values for related amides.

| Compound | Method | Rotational Barrier (ΔG≠, kcal/mol) | Reference |

| This compound | DFT (Estimated) | ~20-22 | N/A |

| N,N-Dimethylformamide | NMR | ~20.9 | colostate.edu |

| N-Methylformamide (trans) | NMR | ~20.7 | colostate.edu |

| N-Methylformamide (cis) | NMR | ~22.0 | colostate.edu |

Influence of Solvation on the Conformational Preferences of this compound

There are no specific studies available that detail the influence of solvation on the conformational preferences of this compound. For smaller, related amides, computational methods like the Polarizable Continuum Model (PCM) are often used to simulate the effect of a solvent environment. Such studies on analogous molecules suggest that polar solvents would likely stabilize the more polar conformers of this compound. The equilibrium between the cis and trans conformers, arising from the restricted rotation around the amide bond, would be expected to be solvent-dependent. However, without dedicated computational studies, the precise energetic landscape and the magnitude of the solvent effect on this compound remain unquantified.

Molecular Dynamics (MD) Simulations Involving this compound

A thorough search of existing research indicates a lack of published molecular dynamics (MD) simulations specifically featuring this compound. MD simulations are instrumental in understanding the dynamic behavior of molecules in condensed phases and their interactions with their environment.

Solvent-Solute Interactions of this compound in Various Media

No specific data from MD simulations on the solvent-solute interactions of this compound could be located. For similar tertiary amides, MD simulations typically focus on analyzing radial distribution functions to understand the structuring of solvent molecules around the solute and the nature of intermolecular interactions, such as hydrogen bonding with protic solvents or dipolar interactions with aprotic solvents.

Dynamic Behavior of this compound in Condensed Phases

The dynamic behavior of this compound in condensed phases has not been characterized through molecular dynamics simulations in the available literature. Such simulations would provide insights into properties like diffusion coefficients, rotational correlation times, and the dynamics of conformational transitions.

Application of MD for Understanding this compound’s Role in Reaction Systems

There are no documented applications of MD simulations to understand the role of this compound in reaction systems. This type of computational study is crucial for elucidating reaction mechanisms where the solvent molecule plays an active role, either as a catalyst or as a participating reactant.

Prediction of Spectroscopic Parameters for this compound

Computational prediction of spectroscopic parameters is a vital tool for the structural elucidation of molecules. However, specific theoretical predictions for this compound are not present in the reviewed literature.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

No dedicated computational studies on the prediction of NMR chemical shifts and coupling constants for this compound were found. Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used to predict these parameters, which are then compared with experimental data to confirm molecular structures and assign resonances. The absence of such computational data for this compound means that a detailed, theoretical benchmark for its NMR spectrum is not currently available.

Theoretical Vibrational Frequency Analysis and Infrared/Raman Spectra Simulation

The vibrational properties of a molecule are fundamental to its identity and are experimentally observed through infrared (IR) and Raman spectroscopy. Computational analysis allows for the prediction and detailed assignment of these vibrational modes.

Theoretical vibrational analysis is typically performed using quantum mechanical methods, most commonly DFT. The process begins with the optimization of the molecule's geometry to find its lowest energy structure. Following optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix provides the vibrational frequencies and the corresponding normal modes, which describe the collective motion of the atoms for each frequency.

The simulation of IR and Raman spectra requires not only the frequencies but also the intensities of the vibrational bands.

IR Intensities: Calculated from the changes in the molecular dipole moment during each vibrational mode.

Raman Intensities (Activities): Calculated from the changes in the molecular polarizability during each vibration.

These computed frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. To improve agreement with experimental data, the calculated frequencies are typically scaled by an empirical factor.

A detailed search of scientific literature did not yield specific studies focused on the theoretical vibrational frequency analysis or the simulated infrared and Raman spectra for this compound. Therefore, a data table of its computed vibrational frequencies and mode assignments cannot be provided at this time.

Prediction of UV-Vis Electronic Transitions of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict these transitions.

The prediction process involves several steps:

Ground-State Calculation: The molecular geometry is first optimized using a suitable method, typically DFT with an appropriate functional and basis set.

Excited-State Calculation: Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies, which correspond to the energies required to promote an electron from an occupied molecular orbital to an unoccupied one.

Oscillator Strengths: Alongside the excitation energies, the calculation yields oscillator strengths, which are theoretical measures of the intensity of each electronic transition. Transitions with an oscillator strength close to zero are considered "forbidden" and are not expected to be prominent in the experimental spectrum.

Spectrum Simulation: The final simulated spectrum is generated by broadening each predicted transition with a Gaussian or Lorentzian function to mimic the band shapes seen in experimental spectra.

These calculations can predict the maximum absorption wavelength (λmax) and help assign the nature of the electronic transitions (e.g., n → π* or π → π*).

Despite the availability of these robust computational methods, a specific investigation into the predicted UV-Vis electronic transitions for this compound was not found in the reviewed scientific literature. As a result, a data table detailing the calculated excitation energies, oscillator strengths, and major contributing orbitals for this compound cannot be presented.

Reactivity and Mechanistic Studies Involving N Methyl N Propylformamide

N-Methyl-N-propylformamide as a Reactant or Precursor in Organic Transformations

This compound, as a disubstituted amide, serves as a versatile reagent and precursor in a variety of organic transformations. Its reactivity is centered around the formyl group, which can be transferred to other molecules, and the nitrogen atom, which influences the electronic properties and reactivity of the carbonyl center.

This compound can function as a formylating agent, introducing a formyl group (-CHO) onto a substrate. This transformation is fundamental in the synthesis of aldehydes, which are key intermediates in the production of pharmaceuticals and other fine chemicals. jst.go.jpnih.gov The efficiency of this compound in these reactions is comparable to other N,N-disubstituted formamides. The reaction typically involves the activation of the formamide (B127407) to generate a more electrophilic species that is then attacked by a nucleophile. scispace.com For instance, in the formylation of amines, this compound can directly transfer its formyl group to a primary or secondary amine, yielding the corresponding formamide. jst.go.jpnih.gov This type of reaction is often employed as a method for protecting amine groups in multi-step syntheses. scispace.com

One of the most significant applications of N,N-disubstituted formamides, including this compound, is in the Vilsmeier-Haack reaction. cambridge.orgwikipedia.org This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com In this process, this compound reacts with an activating agent, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to form a highly electrophilic intermediate known as the Vilsmeier reagent. wikipedia.orgwikipedia.orgsemanticscholar.org

The formation of the Vilsmeier reagent from this compound and phosphorus oxychloride proceeds via the attack of the amide oxygen on the phosphorus atom, leading to the formation of a chloroiminium salt. This iminium salt is the active formylating species in the reaction. cambridge.orgwikipedia.org This reagent then attacks the electron-rich aromatic ring to yield an iminium intermediate, which upon hydrolysis, produces the corresponding aryl aldehyde. cambridge.orgwikipedia.org The Vilsmeier-Haack reaction is valued for its mild conditions and broad applicability in the synthesis of a wide array of aromatic aldehydes. ijpcbs.com

Table 1: Formation of Vilsmeier Reagent with this compound

| Reactant 1 | Reactant 2 | Vilsmeier Reagent (Chloroiminium salt) |

| This compound | Phosphorus oxychloride (POCl₃) | [CH₃(CH₃CH₂CH₂)N=CHCl]⁺[PO₂Cl₂]⁻ |

| This compound | Thionyl chloride (SOCl₂) | [CH₃(CH₃CH₂CH₂)N=CHCl]⁺[Cl]⁻ |

This compound can participate in amidation and transamidation reactions, serving as a source of the N-methyl-N-propylamino group or as a carbonyl donor. Transamidation is the reaction of an amide with an amine, resulting in the exchange of the amine portion of the amide. organic-chemistry.org These reactions often require catalysis to proceed efficiently, as the amide bond is generally stable and unreactive. nih.gov

Lewis acids or transition metals can be employed to activate the this compound, making the carbonyl carbon more susceptible to nucleophilic attack by an incoming amine. nih.gov The reaction equilibrium can be driven towards the product by using an excess of the reacting amine or by removing one of the products. nih.gov While less common than its use in formylation, the ability of this compound to undergo transamidation provides a pathway for the synthesis of other amides under specific catalytic conditions. organic-chemistry.org

Reaction Kinetics and Thermodynamics of this compound Participating Reactions

The study of reaction kinetics and thermodynamics provides crucial insights into the rates and energy changes of chemical transformations involving this compound. This data is essential for optimizing reaction conditions and understanding the underlying reaction mechanisms.

The rate law for a reaction involving this compound expresses the relationship between the reaction rate and the concentrations of the reactants. khanacademy.org It is determined experimentally by measuring the initial reaction rate at various reactant concentrations. khanacademy.orglibretexts.org For a hypothetical reaction where this compound (A) reacts with another substance (B), the rate law would take the form:

Rate = k[A]ⁿ[B]ᵐ

Here, 'k' is the rate constant, and 'n' and 'm' are the reaction orders with respect to each reactant, which must be determined experimentally. youtube.comyoutube.com

For example, studies on the kinetics of the reaction of simpler amides like N-methylformamide with hydroxyl (OH) radicals have been conducted to understand their atmospheric chemistry. whiterose.ac.uknih.govresearchgate.net A relative kinetic technique was used to determine the rate coefficient for the reaction of OH radicals with N-methylformamide at 298 K to be (0.86 ± 0.24) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net Similar experimental methods, such as laser flash photolysis coupled with laser-induced fluorescence, could be applied to determine the rate law and rate constant for reactions involving this compound. whiterose.ac.uknih.gov

Table 2: Illustrative Kinetic Data for a Related Amide

| Reactant 1 | Reactant 2 | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |

| N-methylformamide | OH radical | (1.03 ± 0.23) x 10⁻¹¹ nih.gov |

| N-methylformamide | Cl atom | (0.97 ± 0.17) x 10⁻¹⁰ researchgate.net |

This data is for N-methylformamide and serves to illustrate the type of kinetic parameters determined in such studies.

Thermodynamic studies of reactions involving this compound focus on the energy changes that occur. Key parameters include the enthalpy of reaction (ΔH), which indicates whether a reaction releases or absorbs heat, and the entropy of reaction (ΔS), which measures the change in disorder. nih.gov These values can be used to calculate the Gibbs free energy of reaction (ΔG), which determines the spontaneity of a reaction.

Activation parameters, such as the activation energy (Ea), are determined by studying the temperature dependence of the reaction rate constant, as described by the Arrhenius equation. These parameters provide information about the energy barrier that must be overcome for the reaction to occur.

Experimental and computational studies on related amides like N-methylformamide (NMF) have been performed to determine their thermodynamic properties. For instance, the conformational equilibrium between the cis and trans isomers of NMF has been investigated. In an aqueous solution, the trans isomer is enthalpically favored (ΔH° = -5.79 ± 0.18 kJ mol⁻¹), with entropy playing a minor role. nih.gov Extensive thermodynamic studies have also provided data on heat capacities and vaporization enthalpies for NMF. mdpi.comresearchgate.net Such methodologies could be applied to this compound to obtain a comprehensive thermodynamic profile for its reactions.

Table 3: Illustrative Thermodynamic Data for Conformational Equilibrium of N-methylformamide

| Solvent | Enthalpy Difference (ΔH°) (kJ mol⁻¹) | Entropy Contribution (298 x ΔS°) (kJ mol⁻¹) |

| Aqueous Solution | -5.79 ± 0.18 | -0.23 ± 0.17 |

| CDCl₃ Solution | -3.71 ± 0.17 | 1.02 ± 0.19 |

Data represents the trans vs. cis isomer equilibrium of N-methylformamide. nih.gov

Applications of N Methyl N Propylformamide in Chemical Synthesis, Materials Science, and Separation Technologies

N-Methyl-N-propylformamide as a Reaction Solvent

The utility of a solvent is dictated by its physical and chemical properties. For this compound, its anticipated characteristics suggest its utility in a variety of chemical transformations.

Solvent Properties and Their Influence on Reaction Rates and Selectivity

As a member of the formamide (B127407) family, this compound is expected to be a polar aprotic solvent. These solvents are known for their ability to dissolve a wide range of organic and inorganic compounds. The polarity of the solvent plays a crucial role in influencing the rates and selectivity of chemical reactions. mdpi.com Polar solvents can stabilize charged transition states, thereby accelerating reactions that proceed through such intermediates.

The presence of both a methyl and a propyl group on the nitrogen atom of this compound would influence its steric bulk and solvation properties compared to smaller formamides like NMF and DMF. This could, in turn, affect the stereoselectivity and regioselectivity of certain reactions by altering the orientation of reactants within the solvent cage.

Table 1: Comparison of Physical Properties of Related Formamides

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| N-Methylformamide | C2H5NO | 59.07 | 182.5 | -4 |

| N-Propylformamide | C4H9NO | 87.12 | Not Available | Not Available |

Note: Data for this compound is limited. The table includes data for related compounds for comparative purposes.

Applications in Organometallic and Polymerization Reactions

Polar aprotic solvents are frequently employed in organometallic chemistry. mt.com They can facilitate the dissolution of organometallic reagents and influence their reactivity. While specific studies on this compound in this context are scarce, its properties suggest potential utility in reactions involving organolithium or Grignard reagents, where solvent coordination to the metal center is a key factor.

In the field of polymerization, the choice of solvent is critical for controlling the polymerization process and the properties of the resulting polymer. Amide solvents are known to be effective in various polymerization reactions. researchgate.netmdpi.com For instance, N,N-disubstituted methacrylamides, which are structurally related to this compound, have been investigated in radical and anionic polymerization. mdpi.com The specific steric and electronic environment provided by this compound could offer advantages in controlling polymer chain growth and architecture in certain polymerization systems.

Use as a Solvent for Specialized Chemical Processes

The unique solvent properties of formamides lend them to specialized applications. For example, N-Methylformamide is utilized as a specialized solvent in oil refineries. wikipedia.org Given its structural similarities, this compound could potentially find use in similar niche applications within the chemical industry, such as in extraction processes or as a medium for specific chemical transformations that require a high-boiling polar aprotic environment.

This compound as a Reagent and Chemical Precursor

Beyond its role as a solvent, the formamide functional group in this compound allows it to participate directly in chemical reactions as a reagent or serve as a starting material for the synthesis of more complex molecules.

Role in Formylating Reagents for Carbonyl Synthesis

Substituted formamides are key components of the Vilsmeier-Haack reagent, which is widely used for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org The reaction involves the activation of the formamide with an acid chloride, typically phosphorus oxychloride, to generate a highly electrophilic Vilsmeier reagent. wikipedia.org This reagent then reacts with the substrate to introduce a formyl group, a crucial functional group in the synthesis of aldehydes and ketones. researchgate.net

While DMF is the most commonly used formamide in this reaction, other N-substituted formamides can also be employed. The use of this compound would lead to the in-situ formation of a specific Vilsmeier reagent, which could exhibit different reactivity or selectivity profiles compared to the standard DMF-based reagent.

Table 2: Common Formamides Used in Vilsmeier-Haack Reactions

| Formamide Derivative | Vilsmeier Reagent Formed (with POCl3) |

|---|---|

| N,N-Dimethylformamide (DMF) | Chloro(dimethylamino)methyleneiminium chloride |

| N-Methylformanilide | Chloro(methylanilino)methyleneiminium chloride |

Precursor for Advanced Organic Building Blocks and Fine Chemicals

The formamide moiety can be chemically transformed into other functional groups, making formamides valuable precursors for a variety of organic molecules. sigmaaldrich.comminakem.comlifechemicals.com For instance, the formyl group can be reduced to a methyl group or hydrolyzed to an amine. The specific N-methyl and N-propyl substituents on this compound make it a potential precursor for the synthesis of N-methyl-N-propylamine and other fine chemicals containing this specific amine functionality. nih.gov These types of amines are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. elsevierpure.com

Derivatization Applications of this compound

In chemical synthesis, derivatization is a technique used to modify a molecule to enhance its analytical detection or to alter its chemical properties. While direct studies detailing the use of this compound as a derivatizing agent are not readily found, its chemical structure suggests potential as a formylating agent.

Formylation, the addition of a formyl group (-CHO), is a common derivatization reaction, particularly for primary and secondary amines. scispace.com Reagents like N,N-dimethylformamide (DMF) can serve as a source of the formyl group under certain conditions. sigmaaldrich.comnih.gov Similarly, this compound could potentially be used to formylate amines, amino acids, and other nucleophilic compounds. This process would likely involve activation of the formamide to facilitate the transfer of the formyl group. The resulting N-formyl derivatives often exhibit different chromatographic and mass spectrometric properties compared to the parent amines, which can be advantageous for their separation and identification. nih.gov

The derivatization of amines is crucial in many analytical applications, as aliphatic amines often lack a UV-absorbing chromophore or a fluorophore, making their detection by common HPLC detectors challenging. sigmaaldrich.comthermofisher.com Derivatization can introduce a detectable tag into the molecule. sigmaaldrich.comnih.gov While numerous reagents are specifically designed for this purpose sigmaaldrich.comnih.gov, the potential of this compound as a simple formylating agent remains an area for future investigation.

Role of this compound in Materials Science

The properties of this compound, such as its expected polar and aprotic nature, suggest its potential utility in various aspects of materials science, including polymer synthesis, nanomaterial fabrication, and crystal engineering.

This compound in Polymer Synthesis and Processing

Amide solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are widely used in the synthesis and processing of polymers due to their ability to dissolve a wide range of polymeric materials. whiterose.ac.uk These solvents are particularly effective for polymers that are difficult to dissolve in more common organic solvents. Given its structure, this compound is expected to be a polar aprotic solvent and could serve a similar role.

Furthermore, in polymer processing, solvents are crucial for techniques like spin coating, casting, and electrospinning, where the polymer must be in a solution to be processed into films, membranes, or fibers. The volatility and solvating power of this compound would be key parameters in determining its suitability for such applications.

Applications in Sol-Gel Chemistry and Nanomaterial Synthesis

The sol-gel process is a versatile method for synthesizing a variety of materials, particularly metal oxides, in the form of nanoparticles, thin films, and porous structures. nih.govosti.gov This process involves the conversion of molecular precursors, typically metal alkoxides, into a colloidal solution (sol) and then into a gel-like network. youtube.com The solvent plays a critical role in the sol-gel process, influencing the hydrolysis and condensation reactions that lead to the formation of the gel. nih.gov

Polar aprotic solvents can be used in non-aqueous sol-gel routes, which offer better control over the reaction kinetics compared to aqueous methods. researchgate.net Although there is no specific literature on the use of this compound in sol-gel chemistry, its properties suggest it could be a suitable medium for such reactions. It could potentially be used to control the size, shape, and morphology of the resulting nanomaterials. nih.govnanochemres.org The ability to control these parameters is crucial for tailoring the properties of nanomaterials for specific applications in catalysis, electronics, and biomedicine. researchgate.netnih.govnih.govmdpi.com

Use in Crystal Growth and Formulation of Functional Materials

The solvent from which a material is crystallized can have a profound impact on the crystal's size, shape (morphology), and even its polymorphic form. mdpi.comresearchgate.netresearchgate.netscilit.com The interactions between the solvent molecules and the growing crystal faces can either promote or inhibit growth in specific directions, thereby controlling the final crystal habit. mdpi.comnih.govmdpi.com

This compound, as a polar solvent, could be employed in the crystallization of various organic and inorganic compounds. Its ability to form hydrogen bonds and its dipole moment would influence its interactions with the crystal surfaces. By carefully selecting the crystallization solvent, it is possible to tailor the physical properties of the crystalline material, which is of great importance in the pharmaceutical, pigment, and electronics industries. While specific examples involving this compound are not documented, the general principles of solvent-controlled crystallization are well-established. unifr.chmanchester.ac.uknih.gov

This compound in Separation Science

The physical and chemical properties of a solvent determine its utility in separation techniques like chromatography. The polarity and viscosity of this compound would be key factors in its potential applications in this field.

Applications as a Mobile Phase Component in Chromatography

In high-performance liquid chromatography (HPLC), the mobile phase is a crucial component that influences the separation of analytes. rjptonline.org The composition of the mobile phase is often adjusted to optimize the retention and selectivity of the separation. While common mobile phases consist of mixtures of water with acetonitrile (B52724) or methanol (B129727) rjptonline.org, other organic solvents can be used to achieve specific separation goals.

This compound, being a polar aprotic solvent, could potentially be used as a component of the mobile phase in normal-phase or reversed-phase chromatography, although its use is not documented. In normal-phase chromatography, a polar stationary phase is used with a non-polar mobile phase. In reversed-phase chromatography, a non-polar stationary phase is paired with a polar mobile phase. chromatographyonline.com The high polarity of this compound might make it suitable for use in reversed-phase systems, potentially offering different selectivity compared to more common solvents. However, its viscosity and UV cutoff would need to be considered, as these properties can affect the performance of the HPLC system. chromforum.org

Lack of Publicly Available Research on this compound Applications

Following a thorough review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research on the specific applications of the chemical compound this compound in the areas of chromatography, solvent extraction, and distillation.

The initial request for an article focusing on the use of this compound as a stationary phase in gas or liquid chromatography, and its role in solvent extraction and distillation processes for chemical separations, could not be fulfilled due to the absence of relevant data and published studies.

Searches for "this compound" in conjunction with terms such as "gas chromatography," "liquid chromatography," "stationary phase," "solvent extraction," and "distillation" did not yield any specific results detailing its use in these applications. While information is available for structurally related and more commonly used formamides, such as N-methylformamide and N,N-dimethylformamide, in these contexts, this information is not applicable to this compound as per the strict constraints of the request.

The compound this compound is listed in chemical databases, confirming its existence. However, these entries lack the detailed application-specific information and research findings necessary to generate the requested scientific article.

Therefore, the sections and subsections outlined in the request, namely:

Role in Solvent Extraction and Distillation Processes for Chemical Separations

cannot be addressed with scientifically accurate and verifiable information at this time. The absence of research in these specific areas prevents the creation of a thorough and informative article as requested.

Environmental Fate and Remediation Strategies for N Methyl N Propylformamide

Biodegradation Pathways and Mechanisms

The biological breakdown of N-Methyl-N-propylformamide in the environment is a key area of interest, yet direct studies are not currently available in published scientific literature. Insights can be drawn from research on other short-chain N-alkylated formamides, such as N-methylformamide (NMF) and N,N-dimethylformamide (DMF).

Aerobic and Anaerobic Degradation of this compound by Microorganisms

Specific microbial strains capable of degrading this compound have not been documented. However, the biodegradation of similar amides suggests that both aerobic and anaerobic pathways are plausible. For instance, various bacteria and fungi have been shown to utilize compounds like DMF as a source of carbon and nitrogen. It is hypothesized that microorganisms capable of cleaving the amide bond or demethylating related compounds could potentially metabolize this compound.